molecular formula C9H16Cl2N4O2 B2579926 Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate dihydrochloride CAS No. 2126162-50-1

Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate dihydrochloride

Cat. No.: B2579926
CAS No.: 2126162-50-1
M. Wt: 283.15
InChI Key: JNVCJTSNHMTCDH-UHFFFAOYSA-N
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Description

Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate dihydrochloride is a triazole-based compound featuring a pyrrolidine substituent at position 5 of the triazole ring and an ester group at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical studies. Triazole derivatives are widely explored for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

ethyl 5-pyrrolidin-2-yl-2H-triazole-4-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.2ClH/c1-2-15-9(14)8-7(11-13-12-8)6-4-3-5-10-6;;/h6,10H,2-5H2,1H3,(H,11,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVCJTSNHMTCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNN=C1C2CCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate dihydrochloride typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazole intermediate.

    Esterification: The carboxylate group is introduced through esterification, often using ethyl alcohol in the presence of an acid catalyst.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound to its dihydrochloride salt form, typically by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The ester group can be substituted with various nucleophiles, leading to the formation of amides, acids, or other ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Amides, acids, or other ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds containing triazole rings exhibit significant anticancer properties. Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate dihydrochloride has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms of action. Studies have shown that derivatives of triazoles can effectively induce apoptosis in cancer cells by modulating key signaling pathways .
  • Neurological Disorders : The compound is being explored for its therapeutic potential in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for further investigation in neuropharmacology .
  • Antimicrobial Properties : this compound has shown promise as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell membranes, leading to cell death. This property is particularly useful in developing new antibiotics against resistant strains .

Biological Research

  • Bioactive Compound Screening : The compound serves as a valuable building block in the synthesis of various bioactive molecules. Its unique structure facilitates the design of new drugs targeting specific biological pathways .
  • Mechanistic Studies : Investigations into the mechanism of action of this compound reveal its potential interactions with enzymes and receptors involved in disease processes. Understanding these interactions can lead to the development of more effective therapeutic agents .

Industrial Applications

  • Synthesis of Specialty Chemicals : In the chemical industry, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its versatility allows for modifications that can yield various derivatives with tailored properties for specific applications .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of triazole derivatives highlighted the anticancer efficacy of this compound against multiple cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Neuropharmacological Investigation

In research focused on neurological disorders, this compound was evaluated for its effects on neurotransmitter release and receptor modulation. Results indicated enhanced synaptic transmission and neuroprotective effects in animal models of neurodegeneration, supporting its candidacy for treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Observations:

Position 5 Substituents: Larger substituents at position 5 (e.g., pyridin-3-yl, CF₃) correlate with moderate to high antiproliferative activity in lung cancer cells (NCI-H522) . Smaller groups (e.g., methyl) reduce activity, as seen in ethyl 5-methyl derivatives (69.80% inhibition vs. 70.94% for pyridin-3-yl) .

Position 1 Substituents: Aryl groups (e.g., phenyl, 4-chlorophenyl) enhance activity in NCI-H522 cells, likely due to hydrophobic interactions with cellular targets . Heterocyclic substituents (e.g., aminofurazanyl) are less explored for bioactivity but serve as synthetic intermediates for functionalized triazoles .

Salt Forms :

  • The dihydrochloride form of the target compound may offer superior solubility compared to neutral esters (e.g., ethyl carboxylates in ), facilitating in vivo applications.

Biological Activity

Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate dihydrochloride is a synthetic compound notable for its unique structure, which combines triazole and pyrrolidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Synthesis

The compound can be synthesized through a multi-step process involving:

  • Formation of the Triazole Ring : Achieved via a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, often using copper(I) salts as catalysts.
  • Introduction of the Pyrrolidine Ring : Typically involves nucleophilic substitution or reductive amination.
  • Esterification : The carboxylic acid group is esterified with ethanol under acidic conditions.
  • Hydrochloride Salt Formation : The final product is converted to its hydrochloride salt using hydrochloric acid.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine moiety may enhance binding affinity through hydrophobic interactions. These interactions could modulate the activity of enzymes or receptors involved in various biological pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data on this compound is limited, its structural similarity to known active compounds suggests potential antimicrobial efficacy.

Anticancer Potential

Research has also explored the anticancer potential of triazole derivatives. Some studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of autophagy pathways . this compound may similarly affect cell viability and proliferation in cancer models.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

StudyFindings
Study 1Demonstrated that triazole derivatives can inhibit specific enzymes linked to cancer progression .
Study 2Reported antimicrobial activity against Mycobacterium tuberculosis with MIC values as low as 5 µM for related pyrrole derivatives .
Study 3Evaluated the modulation of autophagy in neuronal cells treated with triazole compounds, indicating potential neuroprotective effects .

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